Methyltetrazine-PEG4-Amine
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Overview
Description
Methyltetrazine-PEG4-Amine is a PEG derivative containing a free amine and a methyltetrazine group1. It is one of the most stable tetrazines commercially available2. The presence of a methyl group enhances its stability, while the hydrophilic PEG spacer enhances water solubility12.
Synthesis Analysis
The synthesis of Methyltetrazine-PEG4-Amine involves the reaction of Methyltetrazine-PEG4-Amine (MT-PEG-NH2-HCl) with N,N-Diisopropylethylamine (DIPEA) in anhydrous ACN3. This reaction is part of a larger procedure for the site-specific chemical conjugation of proteins with a fluorochrome and functional proteins3.
Molecular Structure Analysis
The molecular formula of Methyltetrazine-PEG4-Amine is C17H25N5O41. It has a molecular weight of 363.4 g/mol1. The InChI string and Canonical SMILES are also provided in the PubChem database1.
Chemical Reactions Analysis
Methyltetrazine-PEG4-Amine is often used for modification of primary or secondary amines in the presence of activators4. It is also used in the site-specific chemical conjugation of proteins with a fluorochrome and functional proteins3. The conjugation uses an inverse-electron-demand Diels-Alder reaction between trans-cyclooctene group and methyltetrazine group3.
Physical And Chemical Properties Analysis
Methyltetrazine-PEG4-Amine has a molecular weight of 363.4 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 91. It also has a rotatable bond count of 131. The topological polar surface area is 115 Ų1.Scientific Research Applications
“Methyltetrazine-PEG4-Amine” is a compound used in bioconjugation, a process that involves joining two biomolecules together. It has many applications in Click chemistry such as protein-protein conjugation, protein, antibody conjugation and surface modification .
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Bioconjugation in Biochemistry and Biotechnology
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Fluorescence Imaging in Molecular Biology
- Methyltetrazine-PEG4-Amine can be used in the synthesis of tetrazine-functionalized fluorogenic probes, which are used in fluorescence imaging .
- The synthesis involves various chemical reactions, including the inverse electron demand Diels–Alder (iEDDA) reaction .
- These probes can be used to study biological systems with minimal perturbation of the original properties of the biomolecule and the synthetic molecule during their labelling .
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Materials Science
- Amines, such as Methyltetrazine-PEG4-Amine, play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials .
- Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .
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Surface Modification
- Methyltetrazine-PEG4-Amine can react specifically and efficiently with primary amines such as aminosilane-coated surfaces . This reaction takes place at a pH level of 7–9 to form a covalent bond .
- The PEG (hydrophilic polyethylene glycol) spacer arm provides water solubility that is later shifted to the labeled molecule. This in turn, makes the aggregation of the labeled protein stored in the solution to go down .
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Cross-linking Experiments
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Bioorthogonal Chemistry
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Labeling Reagent in Biochemistry
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Protein Modification
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Bioorthogonal Ligation
Safety And Hazards
Future Directions
Methyltetrazine-PEG4-Amine has potential applications in medical biotechnology. For instance, it has been used for the site-specific chemical conjugation of the extracellular domain of human Fas ligand (hFasLECD) with a fluorochrome and functional proteins7. This could lead to the development of improved diagnostic systems and effective treatment methods for serious diseases7.
properties
IUPAC Name |
2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEAATMYJGXMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-PEG4-Amine |
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